{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride is systematically named as (1-oxaspiro[4.4]nonan-2-yl)methanamine hydrochloride. Its molecular formula is C₉H₁₈ClNO , with a molecular weight of 191.70 g/mol (including the hydrochloride counterion). The compound’s structural designation reflects its spirocyclic architecture: a bicyclic system where two five-membered rings (each containing four carbons and one oxygen atom) share a single sp³-hybridized carbon atom (C2). The methanamine group (-CH₂-NH₂) is attached to the spiro center, and the hydrochloride salt enhances solubility and stability.
Key Structural Features :
- Spiro system : [4.4] configuration (two fused five-membered rings).
- Heteroatoms : Oxygen in the spirocyclic core and nitrogen in the methanamine group.
- Substituent position : Methanamine attached to C2 of the spiro system.
Stereochemical Configuration and Conformational Dynamics
The spiro system imposes significant conformational rigidity. At the spiro center (C2), the two rings adopt a chair-like conformation to minimize steric strain, as observed in analogous spirocyclic compounds. The methanamine group’s orientation is constrained by the spiro arrangement, reducing rotational freedom. While the compound lacks stereogenic centers due to the spiro system’s symmetry, its conformational dynamics are critical for reactivity and molecular recognition.
Conformational Insights :
| Feature | Description |
|---|---|
| Ring puckering | The five-membered rings adopt envelope or half-chair conformations. |
| Torsional angles | Restricted rotation around the spiro center due to ring strain. |
X-Ray Crystallographic Data and Bond Angle Optimization
X-ray crystallographic data for this compound are not explicitly reported in the provided sources. However, structural analogs (e.g., spiro[4.4]nonane-1,6-dione) reveal critical bond angle patterns:
- C–O bond angles : ~110–115° in oxygen-containing spiro systems.
- Spiro C–C bond angles : ~84° between adjacent carbonyl vectors in related diones.
For the target compound, bond angle optimization is inferred to balance ring strain and electronic effects. The methanamine group’s NH₂ moiety likely adopts a planar arrangement to maximize hydrogen bonding capacity, while the spiro system maintains a dihedral angle of ~60° between the two rings to reduce steric clashes.
Comparative Analysis with Related Spirocyclic Amines
The structural and chemical properties of this compound are distinct from other spirocyclic amines, particularly 2-oxaspiro[4.4]nonan-3-yl derivatives . Below is a comparative analysis:
| Property | {1-Oxaspiro[4.4]nonan-2-yl}methanamine HCl | 2-Oxaspiro[4.4]nonan-3-yl Derivative |
|---|---|---|
| Molecular formula | C₉H₁₈ClNO | C₉H₁₇NO·HCl |
| Molecular weight | 191.70 g/mol | 191.70 g/mol (free base: 155.24 g/mol) |
| Spiro substituent | Methanamine at C2 | Methanamine at C3 |
| Reactivity | Enhanced by NH₂ group at C2 | Reduced steric hindrance at C3 |
| Solubility | High (HCl salt) | Moderate (free base) |
Structural Implications :
- The C2 substitution in the target compound positions the amine group closer to the spiro oxygen, enabling stronger hydrogen bonding and potential interactions with biological targets.
- C3 derivatives exhibit reduced ring strain but lower aqueous solubility, limiting their utility in drug formulation.
Comparison with Other Spirocyclic Amines :
| Compound | Spiro System | Substituent Position | Key Feature |
|---|---|---|---|
| 7-Oxaspiro[3.5]nonan-3-ylmethanamine HCl | [3.5] | C3 | Asymmetric spiro system |
| 8-Aminospiro[4.5]decane HCl | [4.5] | C8 | Larger, more lipophilic rings |
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-3-6-9(11-8)4-1-2-5-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULQDUCPCKZLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(O2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Oxaspiro[4One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as anhydrous aluminum chloride (AlCl3) at low temperatures . The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
While specific industrial production methods for {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the methanamine group.
Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Research into potential therapeutic applications, such as drug development for neurological conditions, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The table below compares {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride with structurally related spirocyclic amines:
Critical Differences and Implications
Larger systems (e.g., [4.5] or [4.6]) may offer conformational flexibility but lower metabolic resistance .
Heteroatom Variations: Replacement of oxygen with nitrogen (e.g., 2-Oxa-7-azaspiro[4.4]nonane) introduces basicity, altering solubility and receptor binding. The dioxaspiro analog (CAS 4745-17-9) has increased polarity, enhancing hydrogen bonding but reducing lipophilicity .
Functional Group Positioning: In 1-Oxaspiro[4.4]nonan-6-amine hydrochloride (CAS 951164-20-8), the amine is directly on the spiro carbon rather than a methylene group, significantly affecting electronic distribution and reactivity .
Biological Activity
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride is a novel compound characterized by its unique spirocyclic structure and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known to influence its biological activity. The presence of an amine functional group enhances its solubility and reactivity, making it a candidate for various biochemical applications. The synthesis of this compound results in a hydrochloride salt that stabilizes the compound for use in research.
Opioid Receptor Interaction
Initial studies suggest that this compound may act as a ligand for opioid receptors, which are critical targets in pain management and analgesic drug development. The potential for this compound to modulate opioid receptor activity could lead to new analgesic therapies that minimize side effects commonly associated with traditional opioids.
The mechanism of action involves the interaction of the compound with specific molecular targets, such as receptors and enzymes. Its spirocyclic structure allows it to fit into binding sites with high specificity, modulating biological activity depending on the target's nature.
Case Studies
- Analgesic Potential : A study explored the analgesic properties of structurally similar compounds, indicating that modifications to the spirocyclic framework could enhance binding affinity to opioid receptors. Further research is needed to confirm these findings specifically for this compound.
- Cytotoxicity : Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound might also exhibit anti-cancer properties. Investigations into its effects on melanoma cells revealed significant inhibition of cell viability.
- Inflammation Modulation : Similar spirocyclic compounds have been reported to inhibit nitric oxide production in inflammatory models, indicating that this compound may also play a role in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
The following table summarizes key properties and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 3-(Dimethylamino)-1-oxaspiro[4.4]nonan-2-one | Spirocyclic ketone | Potential CNS activity |
| 5-Oxaspiro[2.4]heptan-6-ylmethanamine | Spirocyclic amine | Similar binding properties |
| 2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane | Dioxaspiro compound | Different reactivity profile |
Future Directions
Future research should focus on:
- In vitro and in vivo studies : To establish the pharmacological profile of this compound, including its efficacy and safety.
- Mechanistic studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Therapeutic applications : Investigating potential uses in pain management and cancer therapy based on its interaction with biological targets.
Q & A
Q. What are the optimized synthetic routes for {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride, and how can purity be validated?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Critical parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps) and pH adjustments to stabilize intermediates. Post-synthesis, purity is validated using HPLC (for quantitative analysis) and NMR spectroscopy (to confirm structural integrity, particularly the spirocyclic oxa-ring and amine group). For example, analogous spirocyclic compounds require reflux in anhydrous solvents like THF to achieve high yields (>75%) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation combines X-ray crystallography (for solid-state conformation) and computational modeling (e.g., DFT calculations) to predict 3D geometry and electronic properties. The spirocyclic system and amine hydrochloride moiety are confirmed via ¹H/¹³C NMR , with characteristic shifts for the oxaspiro ring (δ 3.5–4.5 ppm) and amine protons (δ 7.5–8.5 ppm in D₂O) .
Q. What are the key stability considerations for this compound under physiological conditions?
Stability studies use accelerated degradation protocols at varying pH (1.2–7.4) and temperatures (25–40°C). HPLC monitoring reveals degradation products, such as ring-opened derivatives. Buffered solutions (pH 6.8) show optimal stability over 72 hours, while acidic conditions (pH 1.2) lead to rapid hydrolysis of the oxaspiro ring .
Advanced Research Questions
Q. How do structural modifications to the spirocyclic core influence bioactivity?
Comparative studies with analogs (e.g., {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol) reveal that substituents at the 6-position enhance lipophilicity and membrane permeability. For instance, ethyl groups increase logP by 0.8 units, correlating with improved CNS penetration in murine models. Conversely, replacing the hydroxymethyl group with an amine (as in the target compound) enhances receptor binding affinity (Ki = 120 nM vs. 450 nM for the methanol derivative) .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in IC₅₀ values (e.g., NAD+ inhibition vs. receptor antagonism) may arise from assay conditions (e.g., ATP concentration, cell lines). Use orthogonal validation methods :
- Surface Plasmon Resonance (SPR) to measure direct binding kinetics.
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters. For example, SPR data showing low nM affinity but weak cellular activity suggests poor intracellular uptake, resolvable via prodrug strategies .
Q. What experimental designs are recommended for studying its mechanism of action in neurological targets?
Employ radioligand displacement assays (using ³H-labeled ligands) to assess affinity for serotonin/dopamine transporters. Pair with knockout cell models to confirm target specificity. For example, a 50% reduction in 5-HT uptake in WT but not SERT⁻/⁻ cells confirms target engagement. Dose-response curves should span 0.1–100 μM to capture full efficacy and potency profiles .
Methodological Considerations
Q. How to analyze data from interaction studies with conflicting binding modes?
Combine molecular docking (using AutoDock Vina) and mutagenesis studies . If docking predicts hydrogen bonding with Tyr95 but mutagenesis (Tyr95Ala) shows no effect, revisit the model using MD simulations (e.g., GROMACS) to assess dynamic interactions. Contradictions may arise from flexible binding pockets or allosteric modulation .
Q. What strategies mitigate synthesis challenges for scale-up?
Use Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., 5–15 mol% Pd/C) and solvent ratios (e.g., EtOH/H₂O). For example, a Pareto chart may reveal temperature as the critical factor (p < 0.05), necessitating precise control (±2°C) to suppress byproducts. Pilot batches >10 g require continuous flow reactors to maintain consistency .
Comparative Analysis Table
| Structural Feature | Impact on Properties | Evidence Source |
|---|---|---|
| Spirocyclic oxa-ring | Enhances metabolic stability | |
| Amine hydrochloride moiety | Improves solubility in aqueous buffers (≥50 mg/mL) | |
| Ethyl substitution at 6-position | Increases logP by 0.8 units |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
